Cas no 3141-26-2 (3,4-Dibromothiophene)

3,4-Dibromothiophene 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromothiophene
- 3,4-Dibromothiphene
- 3,4-bromothiophene
- 3,4-dibromo-thiophene
- 3,4-Dibromthiophen
- Thiophene,3,4-dibromo
- Thiophene,4-dibromo
- thiophene,3,4-dibromo-
- AKOS 93381
- 2,5-Dibromotthiophenone
- 3,4-Dibromothiophene, 98+%
- 3,4-Dibromothiophene 98%
- 3,4-DIBROMO THIOPHENE 98.0%MIN
- 3,4-Dibromothiophene ,99%
- NS00029087
- Q-101191
- BIDD:GT0493
- EINECS 221-546-8
- FT-0614211
- Thiophene, 3,4-dibromo-
- DTXSID50185336
- STR06268
- PS-7568
- BCP07494
- InChI=1/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2
- HY-20022
- A820841
- NSC99007
- 3, 4-dibromothiophene
- NSC-99007
- CS-B0012
- SCHEMBL332154
- GEO-00977
- NSC 99007
- AKOS000282034
- A935247
- AC-4900
- MFCD00005465
- D1676
- EN300-85066
- AM20090447
- 3141-26-2
- AB00432
- 3,4-Dibromothiophene, 99%
- Thiophene,4-dibromo-
- 3,4-bis(bromanyl)thiophene
- SY001342
- DB-028249
-
- MDL: MFCD00005465
- インチ: 1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H
- InChIKey: VGKLVWTVCUDISO-UHFFFAOYSA-N
- ほほえんだ: C1=C(Br)C(=CS1)Br
- BRN: 107642
計算された属性
- せいみつぶんしりょう: 241.82235g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 239.8244g/mol
- 単一同位体質量: 239.8244g/mol
- 水素結合トポロジー分子極性表面積: 28.2Ų
- 重原子数: 7
- 複雑さ: 58.7
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 2.188 g/mL at 25 °C(lit.)
- ゆうかいてん: 5°C(lit.)
- ふってん: 100°C/12mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.640(lit.)
- PSA: 28.24000
- LogP: 3.27310
- ようかいせい: 使用できません
3,4-Dibromothiophene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:
- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
3,4-Dibromothiophene 税関データ
- 税関コード:29349990
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,4-Dibromothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85066-50g |
3,4-dibromothiophene |
3141-26-2 | 95% | 50g |
$50.0 | 2023-09-02 | |
Ambeed | A404368-100g |
3,4-Dibromothiophene |
3141-26-2 | 98% | 100g |
$19.0 | 2025-03-01 | |
Oakwood | 001057-100g |
3,4-Dibromothiophene |
3141-26-2 | 98+% | 100g |
$104.00 | 2024-07-19 | |
abcr | AB115328-5 g |
3,4-Dibromothiophene, 98%; . |
3141-26-2 | 98% | 5 g |
€68.30 | 2023-07-20 | |
eNovation Chemicals LLC | Y1043074-500g |
3,4-Dibromothiophene |
3141-26-2 | 98% | 500g |
$130 | 2024-06-07 | |
Enamine | EN300-85066-0.1g |
3,4-dibromothiophene |
3141-26-2 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
Enamine | EN300-85066-2.5g |
3,4-dibromothiophene |
3141-26-2 | 95% | 2.5g |
$27.0 | 2024-05-21 | |
Ambeed | A404368-1g |
3,4-Dibromothiophene |
3141-26-2 | 98% | 1g |
$5.0 | 2025-03-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 247154-25G |
3,4-Dibromothiophene |
3141-26-2 | 25g |
¥635.73 | 2023-12-09 | ||
Enamine | EN300-85066-25.0g |
3,4-dibromothiophene |
3141-26-2 | 95% | 25.0g |
$38.0 | 2024-05-21 |
3,4-Dibromothiophene サプライヤー
3,4-Dibromothiophene 関連文献
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Jinyu Li,Tong Shan,Mingming Yao,Yu Gao,Xiao Han,Bing Yang,Ping Lu J. Mater. Chem. C 2017 5 2552
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P. Morvillo,R. Diana,C. Fontanesi,R. Ricciardi,M. Lanzi,A. Mucci,F. Tassinari,L. Schenetti,C. Minarini,F. Parenti Polym. Chem. 2014 5 2391
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Abhijeet R. Agrawal,Neha Rani Kumar,Aditya Choudhury,Sanjio S. Zade Chem. Commun. 2021 57 9538
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Zilan Feng,Daize Mo,Weiqiang Zhou,Qianjie Zhou,Jingkun Xu,Baoyang Lu,Shijie Zhen,Zhipeng Wang,Xiumei Ma New J. Chem. 2016 40 2304
-
Khaled Youssef,Magali Allain,Thomas Cauchy,Frédéric Gohier New J. Chem. 2023 47 7375
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6. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiopheneDavid W. Hawkins,Brian Iddon,Darren S. Longthorne,Peter J. Rosyk J. Chem. Soc. Perkin Trans. 1 1994 2735
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Seiji Inaoka,David M. Collard J. Mater. Chem. 1999 9 1719
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8. Synthesis of thieno-[2,3-b]-, -[3,2-b]- and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiopheneDavid W. Hawkins,Brian Iddon,Darren S. Longthorne,Peter J. Rosyk J. Chem. Soc. Perkin Trans. 1 1994 2735
-
Yimin Wu,Wei Li,Linfeng Jiang,Luoqiang Zhang,Jingbo Lan,Jingsong You Chem. Sci. 2018 9 6878
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Christina Meyer,Benedikt Neue,Dirk Schepmann,Shuichi Yanagisawa,Junichiro Yamaguchi,Ernst-Ulrich Würthwein,Kenichiro Itami,Bernhard Wünsch Org. Biomol. Chem. 2011 9 8016
3,4-Dibromothiopheneに関する追加情報
Comprehensive Guide to 3,4-Dibromothiophene (CAS No. 3141-26-2): Properties, Applications, and Industry Insights
3,4-Dibromothiophene (CAS No. 3141-26-2) is a halogenated thiophene derivative widely recognized for its versatility in organic synthesis and material science. This compound, characterized by two bromine atoms attached to the thiophene ring, serves as a critical intermediate in the production of advanced polymers, pharmaceuticals, and agrochemicals. Its unique electronic properties and reactivity make it a focal point for researchers exploring conjugated systems and heterocyclic chemistry.
In recent years, the demand for 3,4-Dibromothiophene has surged due to its role in developing organic semiconductors and photovoltaic materials. As industries shift toward sustainable energy solutions, this compound’s ability to enhance charge transport in organic electronics has garnered significant attention. Researchers are also investigating its potential in OLED technology and flexible electronics, aligning with global trends in green chemistry and renewable energy.
The synthesis of 3,4-Dibromothiophene typically involves direct bromination of thiophene or its derivatives, yielding high purity for industrial applications. Its thermal stability and compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, further expand its utility in creating complex molecular architectures. These reactions are pivotal for designing functional materials with tailored optoelectronic properties.
From an environmental perspective, the handling and disposal of halogenated compounds like 3,4-Dibromothiophene require adherence to stringent safety protocols. Innovations in catalytic bromination and solvent-free synthesis are addressing these challenges, reducing waste and improving efficiency. Such advancements resonate with the growing emphasis on sustainable chemical processes in academia and industry.
Market analysts highlight the compound’s expanding applications in biomedical research, particularly in developing fluorescent probes and drug delivery systems. Its structural motif is also explored in catalysis and ligand design, underscoring its interdisciplinary relevance. For manufacturers, optimizing cost-effective production methods remains a priority to meet rising demand.
In summary, 3,4-Dibromothiophene (CAS No. 3141-26-2) exemplifies the intersection of innovation and practicality in modern chemistry. Its adaptability across diverse fields—from materials science to life sciences—positions it as a cornerstone of future technological advancements. As research continues to uncover new applications, this compound will undoubtedly play a pivotal role in shaping next-generation solutions.
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